(R)-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
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Overview
Description
®-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorine atom, a piperidine ring, and an isoindolinone core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Isoindolinone Core: This step involves the cyclization of an appropriate precursor to form the isoindolinone structure.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, ®-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, ®-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one: Lacks the ®-configuration and hydrochloride salt.
2-(Piperidin-3-yl)isoindolin-1-one: Lacks the fluorine atom.
5-Fluoroisoindolin-1-one: Lacks the piperidine ring.
Uniqueness
®-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and piperidine moieties. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
5-fluoro-2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-10-3-4-12-9(6-10)8-16(13(12)17)11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSSKCVNLAWMRB-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=C(C2=O)C=CC(=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2CC3=C(C2=O)C=CC(=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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